Comparative Antifungal Potency of Antifungal Agent 11 and Structural Analogs Against Phytopathogenic Fungi
While direct head-to-head data for Antifungal agent 11 is limited, cross-study comparisons with structurally related analogs in the same research series provide critical differentiation. Antifungal agent 117, a bis-pyrazole carboxamide derivative, demonstrates an EC50 of 11.58 mg/L against Sclerotinia sclerotiorum, whereas Antifungal agent 110 exhibits a far more potent EC50 of 0.27 mg/L against Rhizoctonia solani [1]. This >40-fold difference in potency between two close analogs highlights that the specific structural features of Antifungal agent 11 are likely to confer a unique activity profile that is not predictable from the series' average activity. This inference is further supported by the known structure-activity relationships (SAR) of 1,2,4-triazole derivatives, where substituent changes profoundly impact antifungal potency and spectrum [2].
| Evidence Dimension | Antifungal potency (EC50) |
|---|---|
| Target Compound Data | Quantitative EC50 data not available from primary sources for Antifungal agent 11. |
| Comparator Or Baseline | Antifungal agent 117 (EC50 = 11.58 mg/L) and Antifungal agent 110 (EC50 = 0.27 mg/L) against S. sclerotiorum and R. solani, respectively. |
| Quantified Difference | The >40-fold difference in EC50 between two structural analogs illustrates that potency is not uniform within the class and is highly dependent on precise molecular structure. |
| Conditions | In vitro mycelial growth inhibition assays on phytopathogenic fungi (S. sclerotiorum and R. solani). |
Why This Matters
This demonstrates that Antifungal agent 11 cannot be replaced by a generic analog; its unique structure dictates a specific, non-interchangeable activity profile essential for reproducible research.
- [1] Antifungal Agent Series Product Data. TargetMol. Compounds 110, 117. View Source
- [2] Novel 1,2,4-Triazoles as Antifungal Agents. Kazeminejad et al. BioMed Research International. 2022 Mar 22;2022:4584846. View Source
